Gilvocarin V
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Overview
Description
Gilvocarcin V is a naturally occurring antitumor agent and antibiotic produced by the bacterium Streptomyces griseoflavus and other Streptomyces species . It is known for its strong inhibitory effects on DNA synthesis and its activity against Gram-positive bacteria . The molecular formula of Gilvocarcin V is C27H26O9, and it belongs to the family of benzo[d]naphtho[1,2-b]pyran-6-one aryl C-glycoside antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Gilvocarcin V involves a convergent approach, typically achieved in multiple steps. One notable synthesis features a stereoselective α-C-glycosylation reaction for the union of protected carbohydrate and naphthol . The sequence involves oxidative rearrangement, C-glycosylation, and the generation of a vinyl side chain .
Industrial Production Methods
Industrial production of Gilvocarcin V is primarily through fermentation using Streptomyces griseoflavus . The complete gene cluster responsible for its biosynthesis has been cloned and characterized, allowing for heterologous expression in foreign hosts like Streptomyces lividans .
Chemical Reactions Analysis
Types of Reactions
Gilvocarcin V undergoes various chemical reactions, including:
Oxidation: Involves oxidative rearrangement processes during its biosynthesis.
Reduction: Specific reduction reactions have not been extensively documented.
Substitution: The compound can undergo substitution reactions, particularly involving its sugar moiety.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Gilvocarcin V include acetonitrile, phosphate buffer, and various nucleotides . The conditions often involve room temperature reactions and specific irradiation setups for photo-induced reactions .
Major Products Formed
Major products formed from these reactions include various gilvocarcin analogues with altered saccharide moieties, such as polycarcin V and d-olivosyl-gilvocarcin .
Scientific Research Applications
Gilvocarcin V has a wide range of scientific research applications:
Mechanism of Action
Gilvocarcin V exerts its effects primarily through DNA intercalation, followed by UV-induced covalent linkage to DNA . This process involves a [2 + 2]-cycloaddition between the vinyl moiety of Gilvocarcin V and a thymine residue in DNA . Additionally, photoactivated Gilvocarcin V can selectively cross-link DNA and the phosphorylated form of histone H3 and GRP78, a heat shock protein .
Comparison with Similar Compounds
Similar Compounds
Gilvocarcin H: Another member of the gilvocarcin family with similar antimicrobial and antitumor activities.
Gilvocarcin M: Lacks the vinyl group at C-8, resulting in different cytotoxic properties.
Polycarcin V: An analogue with an α-linked L-rhamnopyranose moiety, showing significant cytotoxicity.
Uniqueness of Gilvocarcin V
Gilvocarcin V is unique due to its strong DNA intercalation properties and its ability to form covalent bonds with DNA upon UV activation . This makes it a potent antitumor agent with a distinct mechanism of action compared to other gilvocarcin analogues .
Properties
Molecular Formula |
C27H26O9 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
4-[(2R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(29)7-6-13(20(21)25(14)36-27(15)32)26-23(31)22(30)24(35-26)11(2)28/h5-11,22-24,26,28-31H,1H2,2-4H3/t11?,22?,23?,24?,26-/m1/s1 |
InChI Key |
XCWHINLKQMCRON-ACYWPUFKSA-N |
Isomeric SMILES |
CC(C1C(C([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |
Origin of Product |
United States |
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